Bitoscanate

Catalog No.
S521501
CAS No.
4044-65-9
M.F
C8H4N2S2
M. Wt
192.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bitoscanate

CAS Number

4044-65-9

Product Name

Bitoscanate

IUPAC Name

1,4-diisothiocyanatobenzene

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H

InChI Key

OMWQUXGVXQELIX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)N=C=S

Solubility

Practically insoluble in water. Sol in alcohol, chloroform.
Soluble in acetone and acetic acid

Synonyms

Bitoscanate; 16842; Bitoscanatum; Hoe 16842; Phenylene thiocyanate; AI3-28258; HSDB 6435;

Canonical SMILES

C1=CC(=CC=C1N=C=S)N=C=S

Description

The exact mass of the compound Bitoscanate is 191.9816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water. sol in alcohol, chloroform.soluble in acetone and acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Bitoscanate, also known as 1,4-diisothiocyanatobenzene (PDITC), is an aromatic compound used for treating hookworm infections []. It is not a naturally occurring compound and is synthesized for medicinal purposes []. Bitoscanate's significance lies in its anthelmintic properties, specifically targeting hookworms that infect humans and animals [].


Molecular Structure Analysis

Bitoscanate possesses a benzene ring structure with two isothiocyanate functional groups attached at the para positions (1,4 positions) []. This structure gives the molecule its characteristic properties. The presence of the electronegative nitrogen and sulfur atoms in the isothiocyanate groups contributes to the polarity of the molecule, influencing its solubility and reactivity [].


Chemical Reactions Analysis

Synthesis

The synthesis of Bitoscanate involves reacting p-phenylenediamine with thiophosgene. The balanced chemical equation for this reaction is:

C6H4(NH2)2 + CSCl2 → C8H4N2S2 + 2HCl []

Decomposition

Bitoscanate is known to decompose upon exposure to heat or light, releasing volatile isothiocyanate fragments [].

The exact mechanism of action of Bitoscanate against hookworms is still under investigation. However, research suggests it disrupts the parasite's energy metabolism by inhibiting enzymes involved in fumarate reductase activity. This disrupts the parasite's energy production, leading to its death and expulsion from the host [].

Physical and Chemical Properties

  • Formula: C8H4N2S2 []
  • Molecular Weight: 192.26 g/mol []
  • Appearance: White to gray solid []
  • Melting Point: 112-114 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like DMSO []
  • Stability: Decomposes upon exposure to heat or light []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Bitoscanate appears as odorless colorless crystals. Melting point 132°C.

Color/Form

Colorless needles
Yellowish-white, crystalline powde

XLogP3

4.7

Exact Mass

191.9816

LogP

log Kow = 4.67 (est)

Odor

Odorless
Almost odorless

Appearance

Solid powder

Melting Point

270 °F (EPA, 1998)
132.0 °C
132 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6D1R3P86GX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antinematodal Agents
As an anthelmintic in the treatment of hookworms. It has been given in 3 doses of 100 mg at 12-hourly intervals or as a single dose of 150 mg. It is recommended that 8 weeks should elapse before a course is repeated.
In a survey of 1395 patients with mixed infection treated with bitoscanate the cure-rate for those with hookworms was highest for patients aged 10-14 years who received the total dose of 300 mg. Bitoscanate was effective also against giardiasis and against the dwarf tapeworm Hymenolepis nana.
In a survey including 1714 persons, a single dose of bitoscanate 150 mg was considered to be of value for large-scale eradication of hookworms (Ancylostoma and Necator).
Bitoscanate (Jonit) was examined for clinical efficacy and safety in 30 hospitalized patients with hookworm infection due to Necator americanus. With 2 doses of 100 mg., each administered 12 hours apart after food, cure was obtained in 16 out of 30 patients. Egg reduction of over 95% occurred in 90% of the patients. The untoward effects observed were mild and limited to the gastrointestinal tract. There was no significant alteration of any of the laboratory tests performed.

Vapor Pressure

6.2X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

4044-65-9

Wikipedia

Bitoscanate

Biological Half Life

Half-life of 0.5 and 8 days in renal elimination and fall-off of blood concentrations of half-life of 0.8 and 12 days /occurred after oral admin of bitoscanate to dogs/. /Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C-bitoscanate was excreted renally/.
... a half-life of 26 days has been reported /in humans/.

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Preparation and use as anthelmintic: FR M1652 and GB 1001314 (1963, 1965 to Hoechst).
Purification: Soeder, Laemmer, DE 1172664 (1964 to Hoechst).

General Manufacturing Information

Benzene, 1,4-diisothiocyanato-: ACTIVE

Dates

Modify: 2023-08-15
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14: Werner GT. [Worm-diseases]. Fortschr Med. 1976 Jul 15;94(20-21):1165-71. German. PubMed PMID: 955553.
15: Samuel MR. Clinical experience with bitoscanate. Prog Drug Res. 1975;19:96-107. Review. PubMed PMID: 769080.
16: Patricia AH, Rao UP, Subramaniam R, Madanagopalan N. Experience with bitoscanate in adults. Prog Drug Res. 1975;19:90-5. PubMed PMID: 769079.
17: Mutalik GS, Gulati RB. Comparative study of bitoscanate, bephenium hydroxynaphthoate and tetrachlorethylene in hookworm disease. Prog Drug Res. 1975;19:86-9. PubMed PMID: 769078.
18: Mutalik GS, Gulati RB, Iqbal AK. A field trial with bitoscanate in India. Prog Drug Res. 1975;19:81-5. PubMed PMID: 769077.
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